2-oxo-2H-pyran-4,6-dicarboxylic acid
Overview
Description
2-oxo-2H-pyran-4,6-dicarboxylic acid, also known as 2-oxo-2H-pyran-4,6-dicarboxylate, is a dicarboxylic acid dianion obtained via deprotonation of both carboxy groups . It is a nonessential amino acid found in plants .
Synthesis Analysis
This compound can be synthesized from phenylalanine and tyrosine by the enzyme phenylalanine hydroxylase . It has been shown to have a nucleophilic attack on the carbonyl group of an ester, leading to a condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C7H4O6 . Its average mass is 184.103 Da and its monoisotopic mass is 184.000793 Da .Chemical Reactions Analysis
As a Bronsted acid, this compound is capable of donating a hydron to an acceptor . It is a versatile compound that has been used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.Scientific Research Applications
Synthesis of Pyran Derivatives : 2-oxo-2H-pyran derivatives have been synthesized through various methods, often involving condensation reactions and catalytic processes. For example, 4-Oxo-4H-pyran-2,6-dicarboxylic acid was synthesized using a microwave-assisted catalytic process, highlighting its potential in efficient chemical synthesis (Zhao Xiang-kui, 2009).
Crystal Structure Analysis : The crystal structure of derivatives like methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been determined, contributing to a better understanding of these compounds for potential applications in materials science and pharmacology (A. Covarrubias-Zúñiga & G. Espinosa-Pérez, 1997).
Biotechnological Production : Oxo- and hydroxy-carboxylic acids like 2-oxo-2H-pyran derivatives are important in organic synthesis, especially in biotechnological processes. They serve as building blocks in synthesizing various compounds, including hydrophilic triazines and pyranoic amino acids, under "green" conditions (A. Aurich et al., 2012).
Antimicrobial Activity : Certain derivatives of 2-oxo-2H-pyran have been explored for their antimicrobial properties. For instance, some compounds synthesized using 2-oxo-2H-pyran derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (M. Ghashang, S. S. Mansoor, & K. Aswin, 2013).
Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including pyrano pyrimidinones and chromeno[2,3-d]pyrimidinone derivatives, has been achieved using 2-oxo-2H-pyran derivatives. This showcases their utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Janardhan Banothu et al., 2013).
Properties
IUPAC Name |
6-oxopyran-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXCPVFSJVVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222997 | |
Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72698-24-9 | |
Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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